molecular formula C16H20N2 B046977 (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine CAS No. 118628-68-5

(1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine

Cat. No. B046977
M. Wt: 240.34 g/mol
InChI Key: BTHYVQUNQHWNLS-HZPDHXFCSA-N
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Description

Synthesis Analysis

The synthesis of (1R,2R)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine involves several chemical reactions, starting from basic intermediates to the final compound. Alexakis et al. (2003) detailed the synthesis route, which includes the reductive-coupling reaction of N-benzylidenemethylamine, yielding N,N'-Dimethyl-1,2-diphenylethylenediamine with a considerable yield. This synthesis pathway underscores the compound's accessibility for further applications in chemistry (Alexakis, Aujard, Kanger, & Mangeney, 2003).

Molecular Structure Analysis

The molecular and electronic structure of N,N'-diphenyl-N,N'-bis(2,4-dimethylphenyl)-(1,1'-biphenyl)-4,4'-diamine and its radical cations was thoroughly investigated by Low et al. (2004). Their research, involving crystallographic and DFT studies, elucidates the compound's structural parameters, including bond lengths and angles, providing insight into its molecular stability and reactivity (Low, Paterson, Puschmann, Goeta, Howard, Lambert, Cherryman, Tackley, Leeming, & Brown, 2004).

Chemical Reactions and Properties

The chemical reactivity of (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine is highlighted in its use as a chiral solvating agent for the enantiomeric purity analysis of chiral carboxylic acids. Fulwood and Parker (1994) demonstrated its effectiveness in 1H NMR analysis, showing its utility in stereochemical studies (Fulwood & Parker, 1994).

Physical Properties Analysis

Investigations into the physical properties of this compound focus on its solubility, melting point, and other relevant physical characteristics essential for its application in various chemical processes. The work by Maillet et al. (2002) on a water-soluble version of the compound introduces modifications to its structure to enhance its physical properties for catalytic applications, indicating its versatility and adaptability (Maillet, Praveen, Janvier, Minguet, Evain, Saluzzo, Tommasino, & Bujoli, 2002).

Chemical Properties Analysis

The chemical properties of (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine, including its reactivity towards other chemicals, its stability under various conditions, and its role in catalysis, are crucial for its application in synthetic chemistry. Song et al. (1999) explored its catalytic properties in asymmetric cyclopropanation, demonstrating its effectiveness and potential for enantioselective synthesis (Song, Cho, Jeon, Kim, Kim, & Jeong, 1999).

Scientific Research Applications

  • Ligand in Transfer Hydrogenation : It acts as a ligand in the transfer hydrogenation of ketones, producing sterically hindered alcohols with enantiomeric excess up to 90% (Wang, Bruneau‐Voisine, & Sortais, 2018).

  • Chiral Solvating Agent : This compound serves as an effective chiral solvating agent in the ^1H NMR analysis of chiral carboxylic acids (Fulwood & Parker, 1994).

  • Catalysis in Asymmetric Hydrogenation : Its water-soluble version exhibits catalytic properties for asymmetric hydrogenation of ketones under biphasic conditions, with higher reaction rates (Maillet et al., 2002).

  • Oxidation Catalyst : In combination with OsO4, it oxidizes trans-stilbene to (+)-(1R;2R)-1,2-diphenyl-1,2-ethanediol with high enantiomeric excess (Haubenstock & Subasinghe, 1992).

  • Organic Synthesis : It reacts with N-methylbenzimine to produce 2-5% of N-methylbenzylamine (Alexakis et al., 2003).

  • Chiral Ligands in Metal Complexes : It shows similarities in characteristics to other chiral ligands in metal complexes, contributing to the study of chiral bisferrocenyl ligands (Xiao, 2007).

  • Enhanced Circular Dichroism in Complexes : Chiral tweezer-diamine complexes with this compound exhibit highly enhanced bisignate circular dichroism, indicating its potential in host-guest chemistry (Brahma et al., 2014).

  • Antiviral Activities : Derivatives of this compound, specifically those with adamantyl group, have shown significant antiviral activity against herpes simplex virus type 1 (Mibu et al., 2008).

Safety And Hazards

Safety data sheets provide information about the potential hazards of similar compounds. For instance, (1R,2R)-(-)-1,2-Diaminocyclohexane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

The future directions of similar compounds have been discussed in the literature. For instance, the future directions of proline sulfonamide organocatalysis, which involves compounds similar to “(1R,2R)-N,N’-dimethyl-1,2-diphenylethane-1,2-diamine”, have been provided . The addition of chiral molecules of (1R,2R)-1,2-diaminocyclohexane and (1S,2S)-1,2-diaminocyclohexane could induce stronger chirality or undergo chiral signal inversion through intramolecular and intermolecular hydrogen bonding interaction .

properties

IUPAC Name

(1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-17-15(13-9-5-3-6-10-13)16(18-2)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHYVQUNQHWNLS-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369324
Record name (1R,2R)-N~1~,N~2~-Dimethyl-1,2-diphenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine

CAS RN

118628-68-5
Record name (1R,2R)-N~1~,N~2~-Dimethyl-1,2-diphenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine
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(1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine
Reactant of Route 6
(1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine

Citations

For This Compound
10
Citations
D Wang, A Bruneau-Voisine, JB Sortais - Catalysis Communications, 2018 - Elsevier
The reduction of ketones with 2-propanol as reductant was achieved using an in-situ generated catalytic system based on manganese pentacarbonyl bromide, as metal precursor, and …
Number of citations: 85 www.sciencedirect.com
N Duguet, A Donaldson, SM Leckie, EA Kallström… - Tetrahedron …, 2010 - Elsevier
The synthesis of a range of imidazolinium salts derived from acyclic 1,2-diamines, and an evaluation of the reactivity and asymmetric induction of the corresponding NHCs as catalysts …
Number of citations: 43 www.sciencedirect.com
K Azouzi, DA Valyaev, S Bastin, JB Sortais - Current Opinion in Green and …, 2021 - Elsevier
Highlights • Mn complexes can catalyze transfer hydrogenation of C double bond O, C double bond N, C double bond C, C triple bond N, and C triple bond C bonds. • Mn-catalyzed …
Number of citations: 35 www.sciencedirect.com
G Desimoni, G Faita, P Quadrelli - Chemical Reviews, 2013 - ACS Publications
In view of the importance of these molecules in the synthesis of organic compounds, arylidene pyruvates (1, R= Ar) have been considered as worthy of a general review, starting with …
Number of citations: 75 pubs.acs.org
R Annadate - 2020 - research.library.mun.ca
The functionalized γ-butenolide (2-(5H) furanone) motif is found in various natural products and hence the synthesis of butenolides is of considerable interest. The organocatalytic direct …
Number of citations: 5 research.library.mun.ca
ML Clarke, MB Widegren - Homogeneous Hydrogenation with …, 2019 - Wiley Online Library
Catalytic hydrogenations using catalysts derived from the following elements are reviewed: scandium, yttrium, titanium, zirconium, hafnium, vanadium, niobium, tantalum, chromium, …
Number of citations: 5 onlinelibrary.wiley.com
MP Chierchia - 2019 - search.proquest.com
This dissertation will discuss the development of three methodologies for the enantioselective synthesis of organoboron compounds. The first chapter will discuss the initial discovery …
Number of citations: 2 search.proquest.com
D Wei, A Bruneau‐Voisine, M Dubois, S Bastin… - …, 2019 - Wiley Online Library
The reduction of imines to amines via transfer hydrogenation was achieved promoted by phosphine‐free manganese(I) catalyst. Using isopropanol as reductant, in the presence of …
CM Law - 2020 - search.proquest.com
This dissertation will discuss the development of three methodologies that take advantage of the intrinsic reactivity of organoboron “ate” complex to undergo boronate rearrangement. …
Number of citations: 2 search.proquest.com
JB Sortais, R Buhaibeh, Y Canac - Manganese Catalysis in …, 2021 - Wiley Online Library
Manganese catalysis has experienced tremendous growth in recent years, particularly in the hydrogenation and hydrogen transfer reactions of unsaturated bonds catalyzed by well‐…
Number of citations: 4 onlinelibrary.wiley.com

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